Although a specific synthesis route for N-(2-Fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea is not available in the provided literature, similar compounds like N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N'-(substituted phenyl)ureas have been synthesized []. Based on this, we can propose a potential synthesis route:
The molecular structure of N-(2-Fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea would likely be similar to related urea derivatives like 1‐(2‐Methylbenzoyl)‐3‐{5‐[4‐(trifluoromethyl)phenyl]‐1,3,4‐thiadiazol‐2‐yl}urea []. This suggests a planar conformation for the urea linkage due to intramolecular hydrogen bonding. The thiadiazole ring would likely be coplanar with the pyridinyl ring due to extended conjugation. The fluorophenyl ring's orientation would be influenced by steric hindrance and electronic interactions. Techniques like X-ray crystallography and computational modelling could be employed to determine the precise three-dimensional structure and conformation.
The mechanism of action for N-(2-Fluorophenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea is currently unknown. Research on analogous 1,3,4-thiadiazole compounds, like the cyclopropanecarbonyl thiourea derivatives as ketol-acid reductoisomerase (KARI) inhibitors [, ], can provide insights. These studies highlight the importance of molecular docking studies and frontier molecular orbital theory in elucidating the interaction between the compounds and their biological targets.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: